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3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine

Cat. No.: B14650020
CAS No.: 51915-27-6
M. Wt: 237.9 g/mol
InChI Key: AKACCZSNZVYSDG-UHFFFAOYSA-N
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Description

Structural Characteristics of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and its Electrophilic Nature

This compound is characterized by a non-aromatic 4H-1,2,6-thiadiazine ring substituted with four chlorine atoms. A key structural feature is the presence of a geminal dichloromethylene group at the C-4 position. nih.gov This feature, along with the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the ring, contributes to the compound's significant electrophilicity, particularly at the C-4 carbon. nih.gov This high degree of electrophilicity makes it highly susceptible to nucleophilic attack, driving its reactivity and utility as a synthetic precursor. nih.govresearchgate.net

The compound can be synthesized from dichloromalononitrile (B78061) and sulfur dichloride (SCl₂) or from N-2,2-trichloro-2-cyanoacetimidoyl chloride and elemental sulfur. researchgate.net Its reactivity allows for the ready transformation into various aromatic 1,2,6-thiadiazines. researchgate.net For instance, it can be converted into 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, a key intermediate for further functionalization. nih.govnih.gov

Historical Context and Foundational Research in Halogenated Thiadiazines

The precursor to the broader class of functionalized 1,2,6-thiadiazinones, this compound, was first reported in 1973. nih.gov Subsequent research focused on developing its chemistry to allow for a wide range of derivatizations. nih.gov The study of halogenated heterocycles, in general, is a significant area of research due to the unique reactivity imparted by the halogen atoms, which can serve as leaving groups in nucleophilic substitution reactions or influence the electronic properties of the ring system. nih.govwikipedia.org Research into halogenated phenazinothiadiazoles, for example, has explored their potential as electron-transporting materials. researchgate.net The foundational work on compounds like this compound has paved the way for the synthesis of a diverse array of substituted thiadiazine derivatives with potential applications in materials science and medicinal chemistry. nih.govmdpi.com

Comparative Context: Relationship to 4,5-Dichloro-1,2,3-dithiazolium Chloride (Appel's Salt) Reactivity

A significant aspect of understanding the chemistry of this compound is its comparison to 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. nih.gov Appel's salt is a highly electrophilic five-membered heterocyclic compound, and its chemistry is dominated by reactions with nucleophiles at the C-5 position. nih.govmdpi.com

Structurally and electronically, the C-4 position of this compound is considered analogous to the C-5 position of Appel's salt. nih.gov This similarity in electrophilicity leads to comparable reactivity with a variety of nucleophiles. nih.gov For instance, both compounds react with water and malononitrile (B47326) to yield corresponding ketone and ylidene products, respectively. nih.gov

Despite their similar reactivity profiles, a key difference is that this compound is a neutral, covalent molecule, whereas Appel's salt is an ionic compound. nih.gov The non-aromatic nature of the thiadiazine also makes it more sensitive to water compared to the more stable dithiazolium salt. nih.gov

The table below summarizes the comparative reactivity of this compound and Appel's salt with various nucleophiles.

NucleophileReagentProduct from this compoundProduct from Appel's Salt
WaterH₂O3,5-Dichloro-4H-1,2,6-thiadiazin-4-one4-Chloro-5H-1,2,3-dithiazol-5-one
MalononitrileCH₂(CN)₂2-(3,5-Dichloro-4H-1,2,6-thiadiazin-4-ylidene)malononitrile2-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)malononitrile
2-Aminophenol (B121084)4-Chlorobenzo wikipedia.orgmdpi.comnih.govresearchgate.netoxazino[2,3-c] nih.govresearchgate.netmdpi.comthiadiazine5-Chlorobenzo[d]oxazole-2-carbonitrile
Benzene-1,2-diamine4-Chloro-10H- nih.govresearchgate.netmdpi.comthiadiazino[3,4-b]quinoxaline1H-Benzo[d]imidazole-2-carbonitrile

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3Cl4N2S B14650020 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine CAS No. 51915-27-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51915-27-6

Molecular Formula

C3Cl4N2S

Molecular Weight

237.9 g/mol

IUPAC Name

3,4,4,5-tetrachloro-1,2,6-thiadiazine

InChI

InChI=1S/C3Cl4N2S/c4-1-3(6,7)2(5)9-10-8-1

InChI Key

AKACCZSNZVYSDG-UHFFFAOYSA-N

Canonical SMILES

C1(=NSN=C(C1(Cl)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 3,4,4,5 Tetrachloro 4h 1,2,6 Thiadiazine and Its Core Structure

Direct Halogenation Strategies for Thiadiazine Ring Formation

Direct halogenation strategies focusing on the post-formation chlorination of a simpler 4H-1,2,6-thiadiazine ring to yield the tetrachloro derivative are not the commonly documented synthetic routes. The synthesis instead relies on building the ring from already chlorinated components.

The synthesis of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine fundamentally relies on the use of precursors that are already heavily chlorinated. The key starting materials, such as dichloromalononitrile (B78061) and N-2,2-trichloro-2-cyanoacetimidoyl chloride, provide the necessary chlorine atoms that are incorporated into the final heterocyclic structure during the ring-forming cyclization step. researchgate.netresearchgate.net This approach bypasses the need to chlorinate the thiadiazine ring itself, a process which may lack the specific regioselectivity required to produce the desired tetrachloro-scaffold.

Cyclization Reactions in the Construction of the 4H-1,2,6-Thiadiazine Ring

The construction of the 4H-1,2,6-thiadiazine ring is efficiently accomplished through cyclization reactions, which represent the primary and most documented methods for synthesizing this compound. researchgate.net

One of the principal synthetic routes involves the reaction of dichloromalononitrile with sulfur dichloride (SCl₂). researchgate.netnih.gov This method directly constructs the fully chlorinated thiadiazine ring system. The reaction capitalizes on the reactivity of the nitrile groups and the sulfur dichloride to form the heterocyclic N-S-N linkage essential to the thiadiazine core.

An alternative and established pathway to this compound is the reaction between N-2,2-trichloro-2-cyanoacetimidoyl chloride and elemental sulfur. researchgate.netresearchgate.net This method also assembles the thiadiazine ring from acyclic precursors, incorporating the sulfur atom to form the final heterocyclic structure.

Table 1: Key Cyclization Methodologies

Starting Material 1 Starting Material 2 Product Reference
Dichloromalononitrile Sulfur Dichloride (SCl₂) This compound researchgate.netnih.gov

Transformations from Related Thiadiazine Scaffolds

This compound is a pivotal intermediate that can be readily transformed into a variety of other aromatic 1,2,6-thiadiazine derivatives. researchgate.netresearchgate.net These transformations highlight the utility of the tetrachloro scaffold as a building block for more complex heterocyclic systems.

Notable transformations include:

Formation of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one : This conversion is achieved by treating this compound with formic acid. researchgate.netnih.gov

Synthesis of 2-(3,5-dichloro-4H-1,2,6-thiadiazin-4-ylidene)malononitrile : This compound is prepared through the reaction of the tetrachloro-thiadiazine with malononitrile (B47326). researchgate.netnih.gov

Preparation of N-aryl-3,5-dichloro-4H-1,2,6-thiadiazin-4-imines : These are synthesized via condensation reactions with various anilines. researchgate.netresearchgate.net

Formation of Fused Thiadiazines : The tetrachloro scaffold reacts with aromatic bisnucleophiles, such as 2-aminophenol (B121084) and 1,2-benzenediamines, to produce fused polycyclic thiadiazine systems. nih.gov

Table 2: Selected Transformations of this compound

Reactant Product Yield Reference
Formic Acid 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one up to 85% researchgate.netnih.gov
Malononitrile 2-(3,5-Dichloro-4H-1,2,6-thiadiazin-4-ylidene)malononitrile up to 83% researchgate.netnih.gov
2-Aminophenol Fused 4H-1,2,6-thiadiazine 68% nih.gov

Analysis of Synthetic Pathway Efficiencies and Regioselectivity

The synthetic utility of this compound is underscored by the high efficiency of its subsequent transformations. The conversion to 3,5-dichloro-4H-1,2,6-thiadiazin-4-one proceeds in yields as high as 85%, and the reaction with malononitrile can yield up to 83% of the corresponding product. researchgate.netnih.gov Similarly, cyclocondensation reactions with aromatic bisnucleophiles to form fused heterocyclic systems are also high-yielding, typically ranging from 68% to 85%. nih.gov

These transformations demonstrate a high degree of regioselectivity. For instance, the reaction with formic acid selectively hydrolyzes the geminal dichlorides at the C4 position while leaving the chlorine atoms at the C3 and C5 positions intact, leading directly to the thiadiazin-4-one structure. nih.gov This inherent reactivity makes this compound a reliable and efficient precursor for accessing a diverse array of specifically substituted 1,2,6-thiadiazine derivatives.

Innovative Approaches in Sulfur-Containing Heterocycle Synthesis Relevant to this compound

The field of synthetic organic chemistry is continually evolving, with the development of novel methodologies aimed at improving efficiency, sustainability, and access to complex molecular architectures. While traditional methods for the synthesis of the this compound core are well-established, several innovative approaches in the broader context of sulfur-containing heterocycle synthesis are of significant relevance. These modern techniques offer potential avenues for the future synthesis of 1,2,6-thiadiazines and their derivatives.

One such innovative approach is the use of elemental sulfur as a sulfur source in multicomponent reactions. This strategy is gaining traction due to the low cost and low toxicity of elemental sulfur. bu.edu.eg It has been successfully employed in the synthesis of various sulfur-containing heterocycles, and its application in the synthesis of the 1,2,6-thiadiazine ring system from N-2,2-trichloro-2-cyanoacetimidoyl chloride is a prime example of its utility. nih.gov

Ring enlargement strategies present another powerful tool for the synthesis of medium-sized sulfur-containing heterocycles, which can be challenging to prepare using classical cyclization methods. researchgate.net These reactions often proceed from smaller, more readily available cyclic precursors and can be catalytically driven, offering high atom economy. While specific applications to the 1,2,6-thiadiazine core are not yet widely reported, the principle of ring expansion holds promise for accessing novel thiadiazine scaffolds.

Furthermore, mechanochemical synthesis is emerging as a green and efficient alternative to traditional solvent-based methods. google.com This technique, which involves grinding solid reactants together, can lead to shorter reaction times, reduced solvent waste, and sometimes, unique reactivity. The application of mechanochemistry to the synthesis of halogenated heterocyclic compounds has been a subject of recent interest, suggesting its potential applicability to the synthesis of chlorinated thiadiazines like this compound. nih.gov

These innovative approaches, summarized in the table below, represent the forefront of synthetic methodology for sulfur-containing heterocycles and offer exciting prospects for the future synthesis and derivatization of the 1,2,6-thiadiazine core structure.

Table 3: Innovative Synthetic Approaches Relevant to Sulfur-Containing Heterocycles

Synthetic ApproachKey FeaturesPotential Relevance to 1,2,6-Thiadiazines
Use of Elemental SulfurAtom-economical, low cost, low toxicity.Already applied in one of the primary syntheses of the this compound core.
Ring Enlargement ReactionsAccess to medium-sized rings, often catalytic.Potential for novel synthetic routes to substituted 1,2,6-thiadiazines from smaller sulfur-containing rings.
Mechanochemical SynthesisSolvent-free, reduced waste, potentially faster reactions.A promising green alternative for the synthesis of chlorinated 1,2,6-thiadiazines.

Reactivity and Chemical Transformations of 3,4,4,5 Tetrachloro 4h 1,2,6 Thiadiazine

Electrophilic Reactivity of the C-4 Geminal Dichloromethylene Group

The geminal dichloromethylene group at the C-4 position of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity has been exploited in a number of synthetic methodologies to introduce new functional groups at this position.

Formation of 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one Derivatives

One of the most well-documented reactions of this compound is its conversion to 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. This transformation can be achieved using a variety of reagents that act as oxygen donors. The reaction with formic acid is a common method to achieve this conversion in high yield. researchgate.net Other reagents such as acetic acid, silver nitrate (B79036) (AgNO₃) in acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO) in acetonitrile have also been successfully employed. nih.gov The reaction with AgNO₃ in acetonitrile results in the formation of a silver chloride precipitate and the desired thiadiazinone in high yield. nih.gov

Table 1: Synthesis of 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one

ReagentSolventTemperature (°C)Yield (%)Reference
Formic Acid (98%)-10 to rtHigh researchgate.net
Acetic Acid-rt74 nih.gov
AgNO₃Acetonitrilert85 nih.gov
DMSOAcetonitrilert31 nih.gov

Synthesis of 2-(3,5-Dichloro-4H-1,2,6-thiadiazin-4-ylidene)malononitriles

The reaction of this compound with malononitrile (B47326) in the presence of a base provides a direct route to 2-(3,5-dichloro-4H-1,2,6-thiadiazin-4-ylidene)malononitrile. This condensation reaction typically utilizes a hindered base, such as 2,6-lutidine, in a dry solvent like dichloromethane (B109758) (DCM) to achieve good yields. nih.gov The reaction proceeds rapidly at room temperature. nih.gov

Table 2: Synthesis of 2-(3,5-Dichloro-4H-1,2,6-thiadiazin-4-ylidene)malononitrile

Malononitrile (equiv.)Base (equiv.)SolventTemperature (°C)TimeYield (%)Reference
1.52,6-Lutidine (2.0)DCM0 to rt10 min78 nih.gov

Regioselective Access to 4,4-Dioxo- and Dithio-Ketals

The labile chlorine atoms at the C-4 position can be readily displaced by weak nucleophiles such as alcohols, phenols, and thiols to regioselectively form 4,4-dioxo-ketals (4,4-dialkoxy derivatives) and 4,4-dithio-ketals (4,4-bis(alkylthio) derivatives), respectively. researchgate.netresearchgate.net For instance, the reaction with alcohols like ethylene (B1197577) glycol and methanol (B129727) leads to the corresponding ketals in good yields. researchgate.net This reactivity provides a straightforward method for the introduction of diverse oxygen and sulfur-based functional groups at the C-4 position.

Condensation Reactions with Anilines to Yield N-Aryl-3,5-dichloro-4H-1,2,6-thiadiazin-4-imines

A significant transformation of this compound is its condensation with a variety of anilines to produce N-aryl-3,5-dichloro-4H-1,2,6-thiadiazin-4-imines. ucy.ac.cyacs.orgacs.orgnih.gov This reaction provides a versatile route to a range of N-aryl imine derivatives with varying electronic and steric properties, depending on the substituents on the aniline (B41778) ring. acs.org The reaction is typically carried out in a suitable solvent and often requires a base to facilitate the condensation. The yields for this transformation are generally good to excellent. acs.org

Table 3: Synthesis of N-Aryl-3,5-dichloro-4H-1,2,6-thiadiazin-4-imines

Aniline DerivativeYield (%)Reference
Aniline96 acs.org
4-Methylaniline85 acs.org
4-Methoxyaniline75 acs.org
4-Chloroaniline92 acs.org
4-Bromoaniline88 acs.org
4-Nitroaniline43 acs.org

Reactions with Water and Other Weak Nucleophiles

In the presence of moisture, this compound can degrade. researchgate.net As discussed previously, controlled reactions with weak oxygen nucleophiles like formic acid and acetic acid lead to the formation of the corresponding 4-oxo derivative. nih.gov Similarly, reactions with alcohols and thiols, which are also considered weak nucleophiles, result in the formation of ketals and thioketals. researchgate.net

Nucleophilic Substitution Reactions at C-3 and C-5 Chlorine Atoms

Following the initial reaction at the C-4 position, the resulting 3,5-dichloro-4H-1,2,6-thiadiazine derivatives, such as the 4-one and 4-imine, can undergo further functionalization through nucleophilic substitution of the chlorine atoms at the C-3 and C-5 positions. These positions are activated towards nucleophilic attack by the electron-withdrawing nature of the thiadiazine ring.

A wide array of nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atoms. nih.govacs.org For instance, the chlorine atoms of 3,5-dichloro-N-phenyl-4H-1,2,6-thiadiazin-4-imine can be mono- or bis-substituted by amine and alkoxide nucleophiles. acs.org Similarly, 3,5-dichloro-4H-1,2,6-thiadiazin-4-one reacts with various N-, O-, and S-nucleophiles. researchgate.net The reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with benzo[d]thiazole-2-thiol in the presence of triethylamine (B128534) yields 3-(benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one. mdpi.com In another example, 3-chloro-5-(phenylthio)-4H-1,2,6-thiadiazin-4-one readily undergoes chloride substitution with methoxide (B1231860) to give 3-methoxy-5-(phenylthio)-4H-1,2,6-thiadiazin-4-one in high yield. mdpi.com

Furthermore, these C-3 and C-5 positions are amenable to palladium-catalyzed cross-coupling reactions. Stille, Suzuki-Miyaura, and Sonogashira couplings have been successfully employed to introduce aryl and other carbon-based substituents, further expanding the chemical diversity of this heterocyclic system. nih.govacs.org

Cyclocondensation and Annulation Reactions for Fused Heterocycles

This compound is an effective substrate for synthesizing fused heterocyclic systems through reactions with aromatic bisnucleophiles.

The direct reaction of this compound with aromatic bisnucleophiles such as 2-aminophenol (B121084) and 1,2-benzenediamines leads to cyclocondensation products. nih.gov These reactions proceed in high yields, affording fused 4H-1,2,6-thiadiazines. nih.govnih.gov This approach provides a straightforward route to complex polycyclic systems incorporating the thiadiazine core.

Table 4: Cyclocondensation Reactions of this compound

Reactant Product Yield Reference
2-Aminophenol Fused 4H-1,2,6-thiadiazine 68-85% nih.gov

Reduction and Rearrangement Pathways

The reduction of this compound can lead to novel molecular architectures.

The reaction of this compound with tin (Sn) has been reported to yield a spirocyclic thiadiazine product. researchgate.net This transformation involves a reductive cyclization process, creating a complex spiro-fused ring system.

Chemical Transformations to Pyrimidine (B1678525) Derivatives

The transformation of the 1,2,6-thiadiazine ring system into a pyrimidine derivative represents a significant ring transformation reaction. Research has demonstrated that this compound can be converted into a multifunctionalized pyrimidine. mdpi.comresearchgate.net

The reaction of this compound with triphenylphosphine (B44618) (Ph₃P) leads to the formation of 4,5,6-trichloropyrimidine-2-carbonitrile. mdpi.com This transformation is proposed to proceed through an intermediate spirocyclic compound. The initial reaction with triphenylphosphine yields the spirocycle in 66% yield. Subsequent degradation of this intermediate, facilitated by benzyltriethylammonium chloride, affords the final pyrimidine product in 81% yield. mdpi.com This synthetic route highlights a peculiar reactivity of the thiadiazine ring, enabling its conversion to a different and important heterocyclic system.

Reaction Scheme: Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile this compound ---[Ph₃P]--> Intermediate Spirocycle Intermediate Spirocycle ---[BnEt₃NCl]--> 4,5,6-trichloropyrimidine-2-carbonitrile

Spectroscopic Characterization and Advanced Structural Analysis

Vibrational Spectroscopy for Molecular Structure and Bonding

Infrared (IR) Spectroscopy

Resonance Raman (RR) Spectroscopy

Resonance Raman (RR) spectroscopy is a specialized Raman scattering technique where the incident laser frequency is chosen to be close to the frequency of an electronic transition of the molecule. This results in a significant enhancement of the Raman signals of vibrational modes that are coupled to that electronic transition. While specific RR data for 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine is not detailed in available literature, studies on related 4H-1,2,6-thiadiazines highlight its utility in understanding their optical properties. researchgate.net For the tetrachloro compound, RR spectroscopy would be instrumental in identifying and characterizing the chromophoric parts of the molecule, likely associated with the π-system of the thiadiazine ring.

Electronic Spectroscopy for Electronic Transitions and Optical Properties

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the electronic transitions within the thiadiazine ring. Studies on various 4H-1,2,6-thiadiazine derivatives indicate that their absorption properties are influenced by the substituents on the ring. researchgate.net It is anticipated that the tetrachloro derivative would exhibit absorption maxima in the UV region, with the exact wavelengths dependent on the specific electronic transitions of the chlorinated thiadiazine core.

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a technique that measures the light emitted from a substance after it has absorbed photons. This emission, known as fluorescence or phosphorescence, provides insights into the excited electronic states of a molecule. While some 4H-1,2,6-thiadiazines have been characterized by PL spectroscopy to understand their potential as components in organic electronics, specific data for this compound is not widely reported. researchgate.net The potential luminescence of this compound would be related to the nature of its lowest excited states and the efficiency of radiative versus non-radiative decay processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

For this compound, ¹³C NMR would be particularly informative. Although a proton (¹H) NMR spectrum would be uninformative due to the absence of hydrogen atoms, the ¹³C NMR spectrum would show distinct signals for the carbon atoms in the molecule. Based on the structure, two signals would be expected in the ¹³C NMR spectrum: one for the two equivalent carbon atoms at the 3- and 5-positions (C3/C5) and another for the carbon atom at the 4-position (C4). The chemical shifts of these signals would be influenced by the electronegativity of the neighboring nitrogen and chlorine atoms. A review of non-S-oxidised 4H-1,2,6-thiadiazines indicates that the ¹³C NMR resonances for the C3/C5 carbons typically appear in the range of δ 138.5-159.5 ppm, depending on the substitution at the C4 position. The C4 carbon, being a saturated carbon bonded to two chlorine atoms, would be expected to resonate at a significantly different chemical shift.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data detailing the fragmentation pattern of this compound has not been reported in peer-reviewed literature. Characterization of this compound is typically referenced in the context of its synthetic utility, with subsequent reaction products being fully characterized. nih.govnih.govmdpi-res.com

For related 1,2,6-thiadiazine derivatives, mass spectrometry techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) and GC-MS (Gas Chromatography-Mass Spectrometry) with direct inlet probe are commonly employed to confirm their molecular weights and structures. researchgate.netnih.gov A general fragmentation of a chlorinated heterocyclic compound would be expected to show characteristic isotopic patterns for chlorine (35Cl and 37Cl) and could involve the loss of chlorine radicals (Cl•) or molecules of HCl. The fragmentation of the thiadiazine ring itself could lead to the loss of sulfur- or nitrogen-containing fragments. However, without experimental data for this compound, any proposed fragmentation pathway remains speculative.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

A single crystal X-ray diffraction structure for this compound has not been published. The high reactivity of the compound may prevent the growth of single crystals suitable for X-ray analysis.

However, crystal structures for numerous, more stable 3,5-dichloro-4H-1,2,6-thiadiazine derivatives, which are synthesized from the tetrachloro precursor, have been determined. chim.it These studies reveal how substitutions at the C-4 position influence the geometry of the thiadiazine ring. For instance, analysis of derivatives where the C-4 position is substituted with carbonyl (=O), thione (=S), or imino (=NPh) groups shows variations in bond lengths and angles within the heterocyclic ring. chim.it These structures consistently show a degree of conjugation, and in fused polycyclic systems, the molecules are often planar. chim.it This available data on derivatives underscores the structural impact of the C-4 substituents on the 1,2,6-thiadiazine core, but cannot provide the precise geometry of the tetrachlorinated parent compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the electronic nature of novel heterocyclic systems. For the 4H-1,2,6-thiadiazine family, these studies have primarily focused on derivatives designed for applications in materials science.

Density Functional Theory (DFT) Studies on Molecular Orbitals (HOMO-LUMO) and Energetics

DFT calculations have been effectively used to probe the electronic properties of oligomeric amino-4H-1,2,6-thiadiazines. These studies are crucial for designing new materials for organic electronics. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the resulting energy gap (Eg), determine the material's electronic and optical properties.

A study on a series of oligomers based on the 3,5-diamino-4H-1,2,6-thiadiazin-4-one scaffold revealed trends in their electronic structures. researchgate.net DFT computations showed that increasing the number of thiadiazine units in the oligomer chain leads to an increase in the HOMO level and a decrease in the LUMO level. This trend, consistent with electrochemical measurements, results in a smaller HOMO-LUMO gap, which is desirable for creating organic conductors. researchgate.net For instance, a bisthiadiazine oligomer was calculated to have a band gap of approximately 2.31 eV. researchgate.net

Table 1: Calculated Electronic Properties of a Bisthiadiazine Oligomer. researchgate.net
PropertyValue (eV)
EHOMO (DFT)-6.21
ELUMO (TD-DFT)-3.90
Eg (TD-DFT)2.31

Computational Prediction of Vibrational Frequencies and Spectroscopic Signatures

For example, the experimental Fourier-transform infrared (FTIR) spectrum of 3-(benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one has been reported. mdpi.com Key vibrational bands were observed, including aromatic C–H stretches at 3067 and 3053 cm⁻¹ and a strong carbonyl (C=O) stretch at 1643 cm⁻¹. mdpi.com A corresponding computational frequency analysis on this molecule would aim to reproduce these values, helping to validate the theoretical model and allowing for a detailed assignment of the vibrational modes.

Mechanistic Studies and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms. Theoretical studies have been instrumental in understanding the reactivity of the 4H-1,2,6-thiadiazine ring, particularly in rearrangement and ring-contraction reactions.

A notable example is the photochemical-mediated ring contraction of various 3,5-disubstituted 4H-1,2,6-thiadiazines into 1,2,5-thiadiazole (B1195012) 1-oxides. acs.orgnih.gov This reaction proceeds when the thiadiazine is treated with visible light and molecular oxygen. Experimental and theoretical studies support a mechanism where the 1,2,6-thiadiazine acts as a triplet photosensitizer, generating singlet oxygen (¹O₂). nih.govresearchgate.net The thiadiazine then undergoes a chemoselective [3+2] cycloaddition with the singlet oxygen to form a highly unstable endoperoxide intermediate. This intermediate subsequently ring-contracts, excising a carbon atom to yield the final 1,2,5-thiadiazole 1-oxide product. acs.orgamazonaws.com Computational analysis of the reaction pathway, including the energetics of intermediates and transition states, would be crucial to fully substantiate this proposed mechanism.

Aromaticity and Antiaromaticity Assessment of 4H-1,2,6-Thiadiazine Ring Systems

The concept of aromaticity is central to understanding the stability and reactivity of cyclic molecules. Sulfur-nitrogen heterocycles often exhibit unique electronic structures due to the presence of heteroatoms with lone pairs and different electronegativities. mdpi.comopenmedicinalchemistryjournal.com The 4H-1,2,6-thiadiazine ring in its parent form is non-aromatic due to the sp³-hybridized carbon at the 4-position, which disrupts cyclic conjugation. However, its derivatives can be converted into aromatic systems. researchgate.net

Computational methods are key to quantifying aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a widely used method where the magnetic shielding at the center of a ring is calculated. unirioja.es Negative NICS values typically indicate a diatropic ring current and thus aromaticity, while positive values suggest antiaromaticity. Ab initio calculations on various carbon-poor S-N heterocycles have shown that many systems with (4n+2) π-electrons support diatropic ring currents and are therefore aromatic by magnetic criteria. nih.gov While specific NICS studies on the 4H-1,2,6-thiadiazine ring were not found, such an analysis would be necessary to definitively characterize the aromatic character of its planar, oxidized, or deprotonated forms.

Conformational Landscapes and Stereochemical Implications

Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. researchgate.net For a non-aromatic, puckered ring like 4H-1,2,6-thiadiazine, different ring conformations (e.g., boat, chair, twist) would exist. The presence of four chlorine atoms in 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine introduces significant steric and electronic factors that would dictate the preferred conformation.

A computational conformational analysis would involve mapping the potential energy surface by rotating bonds and calculating the energy of each resulting conformer. This would identify the lowest-energy (most stable) conformation and the energy barriers to interconversion. Studies on other halogenated cyclic molecules, such as α-haloketones, show that conformational preferences are governed by a balance of steric repulsion and stereoelectronic effects, like dipole moment minimization and orbital overlap. beilstein-journals.org For the title compound, the interplay between the bulky chlorine atoms, particularly the geminal dichlorides at the C4 position, would be a primary determinant of its three-dimensional structure and reactivity. However, to date, specific computational studies on the conformational landscape of this compound have not been reported in the reviewed literature.

Electrochemical Properties and Redox Behavior

The electrochemical behavior of 4H-1,2,6-thiadiazine derivatives has been explored in the context of developing new electroactive materials. Cyclic voltammetry, supported by DFT calculations, provides insight into the oxidation and reduction potentials of these compounds.

Investigations into oligomeric 4H-1,2,6-thiadiazin-4-ones have shown that these molecules possess tunable redox properties. researchgate.net Cyclic voltammetry measurements revealed that the oxidation potential of these oligomers becomes easier (less positive) as the length of the conjugated system increases. This experimental finding is supported by DFT calculations, which show a corresponding increase in the HOMO energy level, facilitating the removal of an electron. researchgate.net This synergy between experimental electrochemistry and computational modeling is essential for the rational design of new organic electronic materials based on the thiadiazine scaffold.

Advanced Applications and Future Research Trajectories in Chemical Science

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine serves as a crucial and highly reactive starting material in organic synthesis. First reported in 1973, its chemistry has since been developed to allow for broad diversification, making it a key precursor for a variety of other molecular scaffolds. nih.gov The compound can be synthesized from starting materials such as dichloromalononitrile (B78061) and sulfur dichloride (SCl₂) or from N-2,2-trichloro-2-cyanoacetimidoyl chloride and elemental sulfur. researchgate.netresearchgate.net

Its primary utility lies in its capacity to be readily transformed into various aromatic 1,2,6-thiadiazine derivatives. researchgate.net The presence of a reactive gem-dichloro C4-methylene group makes it highly electrophilic and susceptible to reaction with a wide range of nucleophiles. nih.govmdpi.com This reactivity allows for the synthesis of C4-saturated analogues, including 4,4-diamino-, 4,4-dialkoxy-, and 4,4-bis(alkylthio)-3,5-dichloro-4H-1,2,6-thiadiazines. researchgate.net

One of the most significant transformations is its high-yielding conversion into 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, a versatile platform for further functionalization. nih.govsemanticscholar.orgnih.gov This conversion can be achieved through reaction with formic acid or dimethyl sulfoxide (B87167) (DMSO). nih.gov The resulting dichlorothiadiazinone is a key intermediate for creating diverse 3,5-substituted derivatives through reactions with nitrogen, oxygen, and sulfur nucleophiles, as well as organometallic reagents. nih.gov

The table below summarizes key transformations of this compound, highlighting its role as a versatile synthetic intermediate.

Starting MaterialReagent(s)Product(s)Yield
This compoundFormic Acid or DMSO3,5-dichloro-4H-1,2,6-thiadiazin-4-oneup to 85%
This compoundMalononitrile (B47326), 2,6-Lutidine2-(3,5-dichloro-4H-1,2,6-thiadiazin-4-ylidene)malononitrileup to 83%
This compoundAnilinesN-aryl-3,5-dichloro-4H-1,2,6-thiadiazin-4-imines-
This compound2-Aminophenol (B121084) / 1,2-BenzenediaminesFused 4H-1,2,6-thiadiazines68-85%
This compoundAlcohols / Thiols4,4-dialkoxy- / 4,4-bis(alkylthio)-3,5-dichloro-4H-1,2,6-thiadiazines-

Exploration in Materials Science and Organic Electronics

The unique electronic properties of the 1,2,6-thiadiazine ring have prompted its exploration in materials science, particularly in the field of organic electronics. researchgate.net Non-S-oxidized 4H-1,2,6-thiadiazines have been investigated for applications in organic photovoltaics (OPVs), liquid crystals, and as precursors for conducting materials. nih.govnih.govmdpi.com

Role as Acceptor Components in Donor-Acceptor Systems

Derivatives of this compound, specifically 4H-1,2,6-thiadiazin-4-ones, have been successfully employed as electron-accepting units in donor-acceptor (D-A) conjugated polymers and small molecules. fau.dersc.org These materials are designed for use in the active layer of organic solar cells. The thiadiazine core functions as an effective electron acceptor due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms.

Potential in Novel Material Development

The potential of this compound extends to the development of novel materials with unique properties. Fused thiadiazine analogues have been studied as "extreme quinoids" with ambiguous aromatic character and have shown potential as near-infrared dyes and liquid crystals. nih.govmdpi.com Furthermore, there is interest in 4H-1,2,6-thiadiazines as precursors for radical anions that could be used in molecule-based magnetic and conducting functional materials. nih.govmdpi.com

A significant area of research involves the development of π-conjugated polymers of 1,2,6-thiadiazines, which have been proposed as potentially stable alternatives to the inorganic superconductor poly(sulfur nitride), (SN)x. mdpi.com The ability to tune the electronic properties of these materials through chemical modification of the thiadiazine core, derived from the tetrachloro precursor, opens avenues for creating new functional organic materials.

Precursor Chemistry for Diverse Heterocyclic Scaffolds

The reactivity of this compound makes it an exceptional precursor for a wide array of complex heterocyclic scaffolds. Its ability to undergo transformations beyond simple substitution allows for the construction of novel ring systems. researchgate.net

For example, the compound can undergo cyclocondensation reactions with aromatic bisnucleophiles. researchgate.netsemanticscholar.org Reaction with o-substituted anilines, such as 2-aminophenol or 1,2-benzenediamines, leads to the formation of fused heterocyclic systems like 4-chlorobenzo nih.govsemanticscholar.orgnih.govbiointerfaceresearch.comoxazino[2,3-c] nih.govresearchgate.netsemanticscholar.orgthiadiazine and 4-chloro-10H- nih.govresearchgate.netsemanticscholar.orgthiadiazino[3,4-b]quinoxalines in good yields. researchgate.netsemanticscholar.orgnih.gov More complex transformations have also been observed; reaction with benzyltriethylammonium chloride can yield intricate structures such as perchloro-9-thia-1,5,8,10-tetraazaspiro[5.5]undeca-1,4,7,10-tetraene, alongside various substituted pyrimidines and fused thiazoles. researchgate.net Additionally, intriguing ring contractions of the 1,2,6-thiadiazine ring to form 1,2,5-thiadiazoles have been reported, further expanding its synthetic utility. researchgate.net

Strategies for Expanding the Chemical Space of Thiadiazine Derivatives

A primary strategy for expanding the chemical diversity of thiadiazine derivatives involves leveraging the chemistry of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, which is readily prepared from the title compound. nih.gov The two chlorine atoms at the 3 and 5 positions are susceptible to nucleophilic substitution, providing a versatile platform for introducing a wide range of functional groups.

Symmetrical 3,5-diarylthiadiazines can be synthesized with relative ease using palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions. nih.govresearchgate.net However, the synthesis of unsymmetrical analogues presents a significant challenge, as the similar reactivity of the two chlorine atoms makes selective monosubstitution difficult. nih.govresearchgate.net To address this, a chemoselective strategy has been developed. This involves the conversion of one of the chloro groups into a better leaving group, such as a triflate. The resulting 5-chloro-4-oxo-4H-1,2,6-thiadiazin-3-yl trifluoromethanesulfonate (B1224126) can then undergo selective Stille couplings, allowing for the controlled, stepwise introduction of different aryl groups to create unsymmetrical thiadiazine derivatives. mdpi.com This method is crucial for fine-tuning the properties of these compounds for applications in materials science. mdpi.com

Interdisciplinary Research Frontiers

Research on this compound and its derivatives is situated at the intersection of several scientific disciplines. The diverse applications of these compounds highlight their interdisciplinary importance:

Medicinal Chemistry: Derivatives of the 1,2,6-thiadiazinone scaffold have been investigated as potent kinase inhibitors for the treatment of solid tumors, including bladder and prostate cancer. nih.gov

Agrochemicals: Certain mono-5-substituted-4H-1,2,6-thiadiazines have been studied for their potential as plant antifungals. mdpi.commdpi.com

Materials Science: As detailed above, these compounds are key components in the development of organic semiconductors for solar cells, liquid crystals, and potentially novel conducting materials. nih.govrsc.org

The ongoing exploration of this heterocyclic system continues to open new frontiers, from designing more efficient organic electronic devices to discovering new therapeutic agents. The versatility of this compound ensures its continued relevance in advancing these diverse fields of chemical science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting this compound with anilines in anhydrous solvents (e.g., THF, DCM) under inert atmospheres yields N-aryl-3,5-dichloro-4H-1,2,6-thiadiazin-4-imines (43–96% yields). Optimization involves controlling stoichiometry (1:1.2 molar ratio of thiadiazine to aniline), using excess triethylamine as a base, and maintaining temperatures between 0°C and room temperature .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound derivatives?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and regioselectivity in derivatives.
  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretches in malononitrile derivatives).
  • Mass spectrometry (EI/ESI) : Validates molecular ion peaks and fragmentation patterns.
  • Single-crystal X-ray diffraction : Resolves ambiguous structures, such as distinguishing between ketal/thioketal isomers .

Q. How does the reactivity of the geminal dichloromethylene group in this compound compare to other electrophilic chlorinated heterocycles?

  • Methodological Answer : The C-4 geminal dichloromethylene group exhibits reactivity analogous to Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride). Both undergo nucleophilic substitution at the electron-deficient carbon, but the thiadiazine scaffold allows regioselective functionalization at C-3 and C-5. Comparative studies using malononitrile or alkanols show higher yields for thiadiazine derivatives (up to 97%) due to reduced steric hindrance .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in substitution reaction yields when using different nucleophiles?

  • Methodological Answer : Discrepancies in yields (e.g., 31–97% for ketal/thioketal derivatives) arise from nucleophile steric/electronic effects. For alkoxides, use polar aprotic solvents (DMF) and elevated temperatures (60°C) to enhance reactivity. For thiols, employ milder conditions (THF, room temperature) to prevent over-substitution. Systematic screening of bases (e.g., NaH vs. Et3N) and stoichiometry is critical .

Q. How can cyclocondensation reactions with aromatic diamines be optimized to synthesize fused heterocyclic systems?

  • Methodological Answer : Cyclocondensation with 1,2-benzenediamines proceeds in refluxing ethanol (85% yields) by exploiting the electrophilic C-4 position. Key parameters include:

  • Pre-drying reactants to avoid hydrolysis.
  • Slow addition of diamine to control exothermicity.
  • Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) to isolate fused products (e.g., pyrrolo-imidazo-thiadiazines) .

Q. What mechanistic insights explain the divergent reactivity of this compound under acidic vs. basic conditions?

  • Methodological Answer : Under acidic conditions (HCl/EtOH), the geminal dichlorides hydrolyze to form 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (85% yield). In contrast, basic conditions (NaOEt) favor nucleophilic displacement at C-3/C-5. Density functional theory (DFT) studies suggest protonation at S-1 in acidic media activates the C-4 position for hydrolysis, while deprotonation in basic media enhances nucleophilic attack at C-3/C-5 .

Q. What are the challenges in stabilizing this compound during long-term storage, and how can degradation be mitigated?

  • Methodological Answer : The compound degrades via hydrolysis or photolysis. Stabilization requires:

  • Storage under anhydrous conditions (argon atmosphere, molecular sieves).
  • Protection from light (amber glassware).
  • Low-temperature storage (−20°C) to slow thermal decomposition. Degradation products (e.g., thiadiazinones) can be monitored via TLC or HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.